"Acetic acid trans-2-hepten-1-YL ester" physical properties
"Acetic acid trans-2-hepten-1-YL ester" physical properties
An In-depth Technical Guide to the Physical Properties of Acetic Acid trans-2-Hepten-1-yl Ester
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the physical properties of Acetic Acid trans-2-Hepten-1-yl Ester, a compound of significant interest in the flavor, fragrance, and specialty chemical industries. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data from authoritative sources, offering not only quantitative values but also field-proven insights into their measurement and implications. The guide covers compound identification, core physical characteristics, experimental methodologies, and safety protocols, ensuring a thorough and practical understanding of the substance.
Introduction and Compound Overview
Acetic acid trans-2-hepten-1-yl ester, commonly known in the industry as (E)-2-heptenyl acetate, is an organic compound classified as a carboxylic acid ester.[1] It is primarily recognized for its distinct organoleptic properties, presenting a sweet, waxy, and tropical aroma reminiscent of kiwi and pineapple.[2][3] This characteristic profile makes it a valuable ingredient in the formulation of complex fruit flavors and fragrances.[2]
From a chemical standpoint, its structure features a nine-carbon backbone, an ester functional group, and a double bond in the trans (or E) configuration. This specific stereochemistry is crucial to its physical and sensory properties. This guide offers a detailed exploration of these properties, grounded in verifiable data to support research and development activities.
Caption: 2D Chemical Structure of (2E)-hept-2-en-1-yl acetate.
Compound Identification
Accurate identification is paramount in scientific research. The following table consolidates the key identifiers for Acetic Acid trans-2-Hepten-1-yl Ester.
| Identifier | Value | Source(s) |
| IUPAC Name | (2E)-hept-2-en-1-yl acetate | [1][4] |
| CAS Number | 16939-73-4 | [2][4][5] |
| Synonyms | trans-2-Heptenyl acetate, (E)-2-Heptenyl acetate, Acetic acid (E)-2-heptenyl ester, hept-trans-2-en-1-yl acetate | [2][6][7] |
| Molecular Formula | C₉H₁₆O₂ | [4][5][8] |
| Molecular Weight | 156.22 - 156.23 g/mol | [4][5][9] |
| InChI | InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h6-7H,3-5,8H2,1-2H3/b7-6+ | [1][4] |
| InChIKey | AWCPMVVOGVEPRC-VOTSOKGWSA-N | [1][4] |
| FEMA Number | 4125 | [2][3] |
| EC Number | 241-002-3 | [6][10] |
Scientist's Insight: While multiple CAS numbers may be encountered in literature, CAS 16939-73-4 is the most reliably assigned registry number for the trans or (E) isomer, which is critical for stereospecific applications.[2][4][5] The FEMA number indicates its status as a recognized flavoring substance.[2][3]
Core Physical Properties
The physical properties of a compound dictate its behavior in various applications, from reaction kinetics to formulation stability. The data below represents a synthesis of values from multiple reputable sources.
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless, clear liquid | Ambient | [2][3][11] |
| Odor Profile | Sweet, waxy, tropical, fruity with notes of kiwi and pineapple | 10% in dipropylene glycol | [2][3] |
| Boiling Point | 192 - 194 °C | 760 mmHg | [2][3][7] |
| Density | 0.889 - 0.895 g/cm³ | 25 °C | [2] |
| 0.8915 g/cm³ | 18 °C | [7] | |
| Refractive Index | 1.4280 - 1.4340 | 20 °C | [2] |
| Flash Point | 73.6 - 74 °C (165 °F) | Closed Cup | [2][6][10] |
| Vapor Pressure | ~0.409 mmHg | 25 °C (Estimated) | [2][11] |
| Solubility | Insoluble in water; Soluble in alcohol | Standard | [2][12] |
| LogP (o/w) | ~3.11 - 3.23 | (Estimated) | [1][2][3] |
Scientist's Insight: The high boiling point and low vapor pressure are consistent with a molecule of this molecular weight and polarity, indicating it is not highly volatile at room temperature, which is a desirable trait for fragrance longevity. The LogP value, a measure of lipophilicity, suggests it will readily associate with non-polar phases, a key consideration in emulsion-based formulations or drug delivery systems.[1][2][3]
Experimental Protocol: Determination of Refractive Index
To ensure trustworthiness and reproducibility, this section details a standard protocol for measuring a key physical property. The refractive index is a fundamental property used for substance identification and purity assessment.
Objective: To accurately measure the refractive index of Acetic Acid trans-2-Hepten-1-yl Ester using an Abbe refractometer.
Methodology:
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Instrument Calibration:
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Turn on the refractometer and the attached circulating water bath. Set the temperature to precisely 20.0 °C. Allow the system to equilibrate for at least 15 minutes.
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Calibrate the instrument using a certified refractive index standard, typically distilled water (n_D = 1.3330 at 20 °C) or a standard block provided by the manufacturer. Adjust the instrument until the reading matches the standard's certified value.
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Causality: Calibration is a non-negotiable first step. It corrects for any instrumental drift and ensures the measurements are traceable to a known standard, forming a self-validating system.
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-
Sample Application:
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Using a clean glass pipette, place 2-3 drops of the Acetic Acid trans-2-Hepten-1-yl Ester onto the surface of the main prism.
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Close the prism assembly firmly but gently. The liquid should spread evenly, creating a thin film without air bubbles.
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Causality: A uniform, bubble-free film is essential for a clear, sharp borderline in the eyepiece, which is necessary for an accurate reading.
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-
Measurement:
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Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.
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Turn the fine adjustment knob to bring the borderline into sharp focus.
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If color fringing (chromatic aberration) is observed at the borderline, turn the compensator dial until the fringe disappears and the borderline is a sharp, black-and-white line.
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Align the sharp borderline precisely with the crosshairs in the eyepiece.
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Causality: The compensator corrects for the dispersion of different wavelengths of light, ensuring the measurement is specific to the sodium D-line (589 nm), the standard for refractive index reporting.
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-
Reading and Cleaning:
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Press the "Read" button or look at the internal scale to obtain the refractive index value. Record the value to four decimal places, along with the temperature (e.g., n_D = 1.4315 at 20.0 °C).
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Perform at least three independent measurements, cleaning the prism with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol) between each replicate.
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Causality: Multiple readings ensure precision and help identify any potential outliers caused by improper sample application or temperature fluctuation. Thorough cleaning prevents cross-contamination and residue buildup that would corrupt subsequent measurements.
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Caption: Workflow for the determination of refractive index.
Safety and Handling
While Acetic Acid trans-2-Hepten-1-yl Ester is not classified as a highly hazardous substance, prudent laboratory practices are essential.[2]
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Classification: It is classified as a combustible liquid (H227).[3] Therefore, it should be kept away from open flames, sparks, and other sources of ignition.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields and chemical-resistant gloves (e.g., nitrile).
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Handling: Use in a well-ventilated area to avoid inhalation of vapors. Avoid contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
Acetic Acid trans-2-Hepten-1-yl Ester is a well-characterized compound with a consistent set of physical properties that are vital to its application in the flavor and fragrance industries. Its defined boiling point, density, refractive index, and sensory profile provide the necessary parameters for quality control, formulation, and new product development. The methodologies for determining these properties are robust and rely on fundamental principles of physical chemistry, ensuring that researchers and developers can work with this compound with a high degree of confidence and reproducibility.
References
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The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. Retrieved from [Link]
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NIST. (n.d.). trans-2-Heptenyl acetate. NIST Chemistry WebBook. Retrieved from [Link]
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FooDB. (2010). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). Retrieved from [Link]
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PubChem. (n.d.). Hept-2-EN-1-YL acetate. Retrieved from [Link]
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The Good Scents Company. (n.d.). (E)-2-hepten-1-ol. Retrieved from [Link]
Sources
- 1. Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552) - FooDB [foodb.ca]
- 2. (E)-2-hepten-1-yl acetate, 16939-73-4 [thegoodscentscompany.com]
- 3. ACETIC ACID TRANS-2-HEPTEN-1-YL ESTER | 16939-73-4 [m.chemicalbook.com]
- 4. trans-2-Heptenyl acetate [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ACETIC ACID TRANS-2-HEPTEN-1-YL ESTER | 1576-79-0 [amp.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Hept-2-EN-1-YL acetate | C9H16O2 | CID 85649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. trans-2-Heptenyl Acetate | 16939-73-4 | TCI EUROPE N.V. [tcichemicals.com]
- 11. parchem.com [parchem.com]
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